3-[(3-Chlorobenzyl)oxy]benzoyl chloride
Description
3-[(3-Chlorobenzyl)oxy]benzoyl chloride (CAS: 136996-42-4, MFCD12197924) is a substituted benzoyl chloride derivative characterized by a 3-chlorobenzyl ether group at the 3-position of the benzoyl ring. This compound is primarily utilized as an acylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis typically involves O-alkylation of 3-hydroxybenzoic acid derivatives with 3-chlorobenzyl bromide, followed by conversion to the acid chloride using reagents like thionyl chloride or phosphorus pentachloride .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBYYJJQHIUMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Chlorobenzyl)oxy]benzoyl chloride, a compound with the molecular formula CHClO and a molecular weight of 281.14 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoyl group linked to a chlorobenzyl ether. This unique arrangement contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 281.14 g/mol |
| CAS Number | 136996-42-4 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzoyl derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .
Analgesic and Anti-inflammatory Effects
Preliminary studies have demonstrated that related compounds can exert analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain, making such compounds potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Toxicity Studies
Toxicity assessments are critical in evaluating the safety profile of new compounds. In studies involving related benzoyl derivatives, it was found that these compounds exhibited lower toxicity compared to traditional NSAIDs like acetylsalicylic acid (ASA). For example, the lethal dose (LD50) of certain derivatives was found to be significantly higher than ASA, indicating a potentially safer profile for therapeutic use .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced production of inflammatory mediators.
- Interaction with Biological Targets : The chlorobenzyl moiety may interact with specific receptors or enzymes involved in pain and inflammation pathways.
- Antimicrobial Action : Similar structures have shown the ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in PubMed Central highlighted that benzoyl derivatives demonstrated significant inhibition against Gram-positive bacteria, suggesting a potential application in treating infections .
- Toxicity Assessment : Research conducted on the toxicity of benzoyl derivatives indicated that they exhibit lower gastric mucosal damage compared to ASA in rat models, supporting their potential as safer analgesic alternatives .
Scientific Research Applications
Key Reactions
- Nucleophilic Acyl Substitution : The benzoyl chloride group can react with amines to form amides or with alcohols to yield esters.
- Friedel-Crafts Acylation : The compound can participate in Friedel-Crafts reactions, allowing for further functionalization of aromatic rings.
- Nucleophilic Substitution : The chlorobenzyl group may undergo nucleophilic substitution reactions, enhancing the compound's versatility in synthetic organic chemistry.
Organic Synthesis
3-[(3-Chlorobenzyl)oxy]benzoyl chloride serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives display significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .
Fluorescent Probes
The compound has been utilized in the development of fluorescent probes for biological imaging. By modifying its structure, researchers can enhance its fluorescent properties, allowing for better visualization of biological processes in live cells .
- Antimicrobial Activity : A study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential . This suggests that modifications to the compound could lead to new antibiotics.
- Fluorescent Probes Development : Research involving the modification of this compound has led to the creation of novel fluorescent probes that allow researchers to monitor cellular processes in real-time . These probes have applications in cancer research and drug discovery.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride (CAS: 1160260-14-9):
- A positional isomer with chlorine and the 3-chlorobenzyloxy group at the 2- and 5-positions, respectively.
- Higher molecular weight (315.58 g/mol vs. ~299–315 g/mol for other analogs) and density (1.406 g/cm³) compared to the 3-substituted derivative .
- Exhibits similar reactivity as an acylating agent but may differ in steric hindrance due to substituent positioning .
Halogen-Substituted Analogs
- 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride (CAS: 1160260-46-7): Fluorine substitution at the benzyl group introduces stronger electron-withdrawing effects, enhancing electrophilicity of the carbonyl carbon compared to chlorine analogs.
3-Chlorobenzoyl chloride (CAS: 618-46-2):
Functional Group Variants
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid :
Benzoyl chloride (unsubstituted):
Key Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|---|---|
| 3-[(3-Chlorobenzyl)oxy]benzoyl chloride | 136996-42-4 | ~315 (calc.) | N/A | N/A | High electrophilicity; steric bulk |
| 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride | 1160260-14-9 | 315.58 | 1.406 | 427.5 | Moderate steric hindrance |
| 3-Chlorobenzoyl chloride | 618-46-2 | 175.01 | 1.33 | ~210 | High volatility, rapid hydrolysis |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | 1160260-46-7 | 299.12 | N/A | N/A | Enhanced electrophilicity due to F |
Preparation Methods
From 3-Hydroxybenzoic Acid
One of the most common and efficient methods for preparing 3-[(3-Chlorobenzyl)oxy]benzoyl chloride involves a two-step process starting from 3-hydroxybenzoic acid:
Step 1: Benzylation Reaction
The first step involves the formation of the benzyl ether through an O-alkylation reaction between 3-hydroxybenzoic acid and 3-chlorobenzyl bromide. This reaction typically proceeds as follows:
- 3-Hydroxybenzoic acid is dissolved in N,N-dimethylformamide (DMF)
- 3-Chlorobenzyl bromide is added as the alkylating agent
- Potassium carbonate is used as a base to facilitate the deprotonation of the phenolic hydroxyl group
- The reaction mixture is heated at 80°C for approximately 3 hours
- The intermediate 3-[(3-chlorobenzyl)oxy]benzoic acid is isolated through extraction with ethyl acetate
Step 2: Conversion to Acyl Chloride
The second step involves converting the carboxylic acid group to an acyl chloride:
- The isolated 3-[(3-chlorobenzyl)oxy]benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
- The reaction is typically carried out in an inert solvent such as dichloromethane or toluene
- A catalytic amount of DMF may be added to accelerate the reaction
- The reaction mixture is heated under reflux for 2-4 hours
- The final product is isolated through evaporation of the solvent and excess chlorinating agent
Alternative Synthetic Route
An alternative approach involves the direct reaction of 3-hydroxybenzaldehyde with 3-chlorobenzyl bromide, followed by oxidation and chlorination steps:
- 3-Hydroxybenzaldehyde is reacted with 3-chlorobenzyl bromide in the presence of potassium carbonate in DMF at 80°C for 3 hours
- The resulting 3-[(3-chlorobenzyl)oxy]benzaldehyde is isolated with a reported yield of 74%
- The aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or sodium chlorite
- The carboxylic acid is converted to the acyl chloride using thionyl chloride or oxalyl chloride as described in the previous method
Reaction Conditions and Parameters
The preparation of this compound requires careful control of reaction conditions to achieve optimal yields and purity. The following table summarizes the key parameters for the benzylation step:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | DMF | Polar aprotic solvent facilitates SN2 reaction |
| Base | K₂CO₃ | 1.2 equivalents relative to 3-hydroxybenzoic acid |
| Temperature | 80°C | Higher temperatures may lead to side reactions |
| Reaction Time | 3 hours | Monitored by TLC for completion |
| Molar Ratio | 1:1.1:1.2 | 3-Hydroxybenzoic acid:3-Chlorobenzyl bromide:K₂CO₃ |
| Workup | Ethyl acetate extraction | Followed by washing with saturated NaCl solution |
For the chlorination step, the following conditions are typically employed:
| Parameter | Condition with SOCl₂ | Condition with (COCl)₂ |
|---|---|---|
| Solvent | Dichloromethane or Toluene | Dichloromethane |
| Catalyst | DMF (catalytic) | DMF (catalytic) |
| Temperature | Reflux (40-80°C) | Room temperature to 40°C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Molar Ratio | 1:3-5 | 1:1.2-1.5 |
| Inert Atmosphere | Required (N₂ or Ar) | Required (N₂ or Ar) |
Mechanistic Considerations
Benzylation Mechanism
The benzylation reaction follows an SN2 mechanism:
- The base (K₂CO₃) deprotonates the phenolic hydroxyl group of 3-hydroxybenzoic acid, generating a phenoxide ion
- The phenoxide ion acts as a nucleophile and attacks the benzylic carbon of 3-chlorobenzyl bromide
- The bromide ion is displaced, forming the benzyl ether linkage
- The carboxylic acid group remains intact during this process
Acyl Chloride Formation Mechanism
When using thionyl chloride, the mechanism involves:
- Nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂
- Formation of a chlorosulfite intermediate
- Elimination of SO₂ and chloride ion
- Formation of the acyl chloride product
With oxalyl chloride, a similar mechanism occurs, but with the elimination of CO and CO₂.
Purification and Characterization
The purification of this compound typically involves:
- Removal of the reaction solvent and excess chlorinating agent under reduced pressure
- Recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate)
- Column chromatography using petroleum ether:ethyl acetate (3:1) as the eluent
The compound can be characterized by various analytical techniques:
- Melting Point : Characteristic range for the compound
- ¹H NMR : Shows signals for aromatic protons and the benzylic CH₂ group
- ¹³C NMR : Confirms the presence of the carbonyl carbon and aromatic carbons
- IR Spectroscopy : Shows characteristic peaks for C=O stretching (around 1770-1800 cm⁻¹) and C-O stretching
- Mass Spectrometry : Molecular ion peak at m/z 281 with characteristic isotope pattern for two chlorine atoms
Yield Optimization and Scale-up Considerations
For laboratory and industrial preparation of this compound, several factors can be optimized to improve yields:
- Reaction Temperature Control : Maintaining precise temperature control during both the benzylation and chlorination steps is crucial for maximizing yield and minimizing side reactions
- Anhydrous Conditions : Ensuring strictly anhydrous conditions during the chlorination step prevents hydrolysis of the acyl chloride
- Base Selection : While K₂CO₃ is commonly used, other bases such as Cs₂CO₃ or NaH may provide improved yields in the benzylation step
- Catalyst Optimization : For the chlorination step, optimizing the amount of DMF catalyst can significantly impact reaction rate and yield
- Solvent Selection : Alternative solvents such as acetone or acetonitrile may be explored for the benzylation step
For scale-up considerations, the following aspects should be addressed:
- Heat Management : The exothermic nature of both reactions requires careful heat management in larger scales
- Safety Considerations : Proper handling of reactive reagents like thionyl chloride and oxalyl chloride is essential
- Equipment Selection : Use of appropriate reactors with efficient mixing and temperature control
- Process Monitoring : Implementation of in-process controls to monitor reaction progress and ensure product quality
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Chlorobenzyl)oxy]benzoyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process:
Etherification : React 3-chlorobenzyl alcohol with 3-hydroxybenzoic acid under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form 3-[(3-chlorobenzyl)oxy]benzoic acid.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours. Excess SOCl₂ ensures complete conversion, and the product is purified via vacuum distillation .
- Optimization Tips : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1). Avoid moisture to prevent hydrolysis of the acyl chloride.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in anhydrous conditions under inert gas (argon/nitrogen) at 2–8°C. Use amber glass vials to prevent photodegradation.
- Handling : Perform reactions in a fume hood with PPE (gloves, goggles). Quench residual acyl chloride with ice-cold sodium bicarbonate after synthesis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the benzyloxy and acyl chloride groups (e.g., acyl chloride carbonyl at ~170 ppm in ¹³C NMR).
- FT-IR : Look for C=O stretch (~1770 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.03) .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during nucleophilic substitutions involving this compound?
- Methodological Answer :
- Controlled Conditions : Use dry solvents (e.g., THF, DCM) and low temperatures (0–5°C) to suppress hydrolysis.
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity with sterically hindered nucleophiles.
- Byproduct Analysis : Monitor for 3-[(3-chlorobenzyl)oxy]benzoic acid (hydrolysis product) via HPLC (C18 column, acetonitrile/water gradient) .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui indices) for electrophilic carbonyl carbon.
- MD Simulations : Simulate solvent effects on reaction kinetics using GROMACS. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can structural analogs of this compound be designed to reduce toxicity while retaining reactivity?
- Methodological Answer :
- SAR Studies : Replace the 3-chlorobenzyl group with less toxic substituents (e.g., methoxy or methyl groups) and assess cytotoxicity via MTT assays.
- Metabolic Profiling : Use liver microsomes to identify toxic metabolites. Introduce electron-withdrawing groups to slow hydrolysis and reduce reactive intermediates .
Q. What strategies are effective for analyzing trace impurities in bulk samples of this compound?
- Methodological Answer :
- HPLC-MS : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 100 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels.
- NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted 3-chlorobenzyl alcohol) to identify peaks in ¹H NMR .
Safety and Compliance
Q. What safety protocols are critical for handling this compound given its structural similarity to carcinogenic benzoyl chlorides?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
